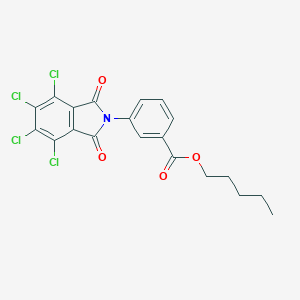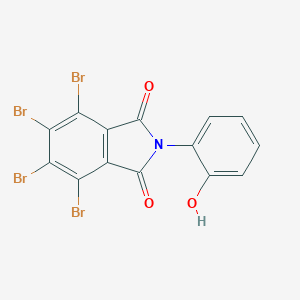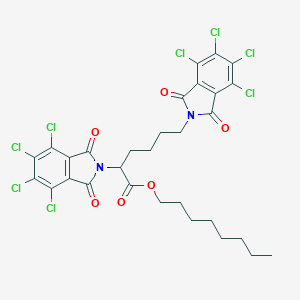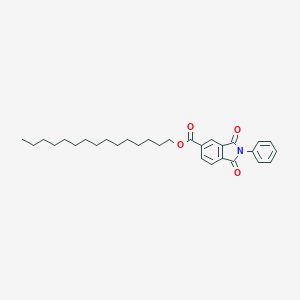
Pentadecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate is a complex organic compound with the molecular formula C30H39NO4 It is known for its unique structure, which includes a phenylisoindoline core and a pentadecyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentadecyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the phenylisoindoline core, followed by the introduction of the pentadecyl ester group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of pentadecyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate may involve large-scale reactors and continuous flow processes. The use of automated systems helps in maintaining consistent reaction conditions and optimizing the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentadecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
Pentadecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pentadecyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Hexadecyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate
- Octadecyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate
- Dodecyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate
Uniqueness
Pentadecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate stands out due to its specific chain length and the resulting physicochemical properties. This uniqueness makes it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Properties
Molecular Formula |
C30H39NO4 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
pentadecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate |
InChI |
InChI=1S/C30H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-35-30(34)24-20-21-26-27(23-24)29(33)31(28(26)32)25-18-15-14-16-19-25/h14-16,18-21,23H,2-13,17,22H2,1H3 |
InChI Key |
XCBOTIGPSBPYAW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(3,4-dimethylanilino)carbonyl]phenyl}-2-furamide](/img/structure/B341986.png)
![2-[(Benzothiazole-2-ylthio)acetyl]naphthalene](/img/structure/B341987.png)
![2-[(Benzoxazole-2-ylthio)acetyl]naphthalene](/img/structure/B341989.png)
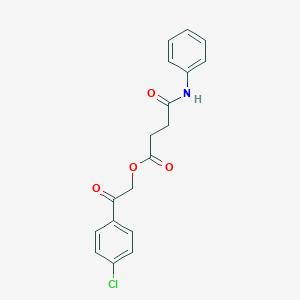
![N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-CHLOROBENZAMIDE](/img/structure/B341994.png)
![4-BROMO-N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE](/img/structure/B341996.png)
![4-BROMO-N-{5-[2-(4-CHLOROBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE](/img/structure/B341997.png)
![4-BROMO-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE](/img/structure/B341998.png)
![N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-FLUOROBENZAMIDE](/img/structure/B342000.png)
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B342002.png)
![N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-NITROBENZAMIDE](/img/structure/B342003.png)
